molecular formula C19H32N2O5 B586538 Perindopril-d4 CAS No. 1356929-58-2

Perindopril-d4

货号: B586538
CAS 编号: 1356929-58-2
分子量: 372.498
InChI 键: IPVQLZZIHOAWMC-UQXGGBCESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Perindopril-d4 is a deuterated form of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Perindopril due to its stable isotope labeling.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Perindopril-d4 involves the incorporation of deuterium atoms into the Perindopril molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Perindopril using deuterium gas (D2) in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 25-50°C and a pressure of 1-5 atm.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and isotopic enrichment of the final product.

化学反应分析

Types of Reactions

Perindopril-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

    Reduction: The compound can be reduced to its active metabolite, Perindoprilat D4, through enzymatic hydrolysis.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Enzymatic hydrolysis is typically carried out using esterases or amidases under physiological conditions (pH 7.4, 37°C).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like methanol or ethanol.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Perindoprilat D4.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Perindopril-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Perindopril.

    Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Perindopril.

    Drug Interaction Studies: Evaluating potential drug-drug interactions by tracking the labeled compound.

    Clinical Research: Used in clinical trials to monitor the pharmacokinetics of Perindopril in patients.

作用机制

Perindopril-d4, like Perindopril, is a prodrug that is hydrolyzed in the liver to its active metabolite, Perindoprilat D4. Perindoprilat D4 inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in vasodilation, reduced blood pressure, and decreased workload on the heart. The inhibition of ACE also leads to increased levels of bradykinin, which further contributes to vasodilation.

相似化合物的比较

Similar Compounds

    Enalapril D4: Another deuterated ACE inhibitor used for similar research purposes.

    Lisinopril D4: A deuterated version of Lisinopril, also used in pharmacokinetic and metabolic studies.

    Ramipril D4: Deuterated form of Ramipril, used in similar scientific research applications.

Uniqueness

Perindopril-d4 is unique due to its specific pharmacokinetic profile and metabolic pathways. Compared to other deuterated ACE inhibitors, this compound has a distinct absorption rate and bioavailability, making it particularly useful for certain types of pharmacokinetic studies. Additionally, its metabolic conversion to Perindoprilat D4 provides a unique opportunity to study the enzymatic hydrolysis and subsequent pharmacological effects.

生物活性

Perindopril-d4 is a deuterated form of the angiotensin-converting enzyme (ACE) inhibitor perindopril, utilized primarily in pharmacokinetic studies due to its stable isotope labeling. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

This compound functions as a prodrug that is converted in the liver to its active metabolite, Perindoprilat D4. This active form inhibits ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, Perindoprilat D4 leads to:

  • Vasodilation : Reduced blood pressure and decreased cardiac workload.
  • Increased Bradykinin Levels : Enhanced vasodilation effects due to elevated bradykinin, a peptide that promotes blood vessel dilation.

2. Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its biological activity. Key characteristics include:

  • Absorption : Rapid absorption with peak plasma concentrations typically occurring between 3 to 7 hours post-administration.
  • Half-Life : The elimination half-life ranges from 30 to 120 hours, influenced by the slow dissociation from ACE binding sites.
  • Metabolism : Primarily hepatic metabolism with renal clearance; approximately 60% of circulating perindopril is protein-bound .

3.1 Cardiovascular Outcomes

Research has demonstrated that Perindopril-based regimens significantly reduce cardiovascular events in high-risk populations. For instance, in large-scale trials such as EUROPA and ADVANCE:

  • Reduction in Major Cardiovascular Events : A pooled analysis revealed a lower incidence of cardiovascular mortality and nonfatal myocardial infarction (MI) among patients treated with Perindopril compared to placebo (HR 0.80; 95% CI 0.74–0.87) .
  • Impact on Atrial Fibrillation (AF) : A study indicated that while Perindopril did not significantly reduce AF recurrence rates compared to placebo, it maintained effective blood pressure control in hypertensive patients with AF .

3.2 Drug Interaction Studies

This compound is also utilized in studies investigating drug-drug interactions. Its stable isotope labeling allows for precise tracking of metabolic pathways and interactions with other medications, enhancing our understanding of combined therapeutic regimens .

4. Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, a comparison with other deuterated ACE inhibitors is useful:

CompoundUnique FeaturesPharmacokinetic Profile
This compound Distinct absorption rate and bioavailabilityHalf-life: 30-120 hours
Enalapril D4 Similar mechanism but different metabolismVaries by formulation
Lisinopril D4 Used primarily for hypertensionSimilar pharmacokinetics
Ramipril D4 Broader use in heart failureLonger half-life

5.1 Efficacy in Hypertensive Patients

A randomized controlled trial assessed the effects of a perindopril-based regimen on hypertensive patients with diabetes, showing significant improvements in blood pressure control and reduced cardiovascular risk compared to placebo .

5.2 Safety Profile

In clinical trials, adverse events associated with this compound were minimal and comparable to those observed with other ACE inhibitors. Most discontinuations were due to non-serious adverse events or patient withdrawal rather than direct drug-related complications .

属性

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1/i3D3,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVQLZZIHOAWMC-UQXGGBCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Can you explain the analytical method used to quantify Perindopril and Perindopril D4 in the research?

A2: Both studies employed a sophisticated analytical technique called Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [, ]. This method involves separating the analytes (Perindopril and Perindopril D4) from the biological matrix (plasma in this case) using UPLC. The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their specific mass-to-charge ratios. The use of tandem mass spectrometry (MS/MS) further enhances the specificity and sensitivity of the method by selecting specific precursor and product ions for analysis. This minimizes interference from other components in the sample.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。